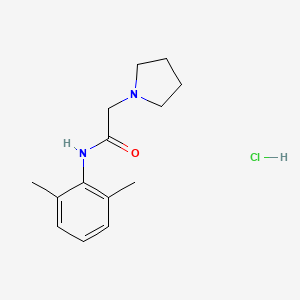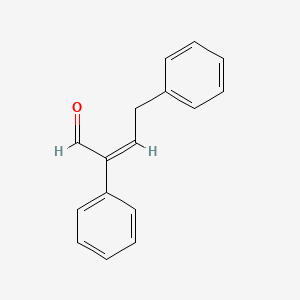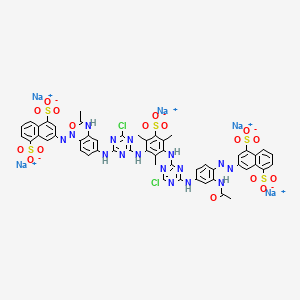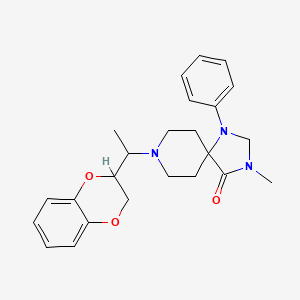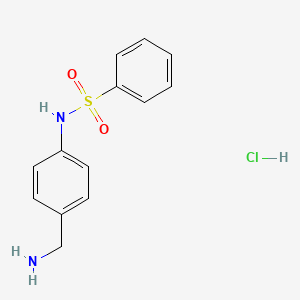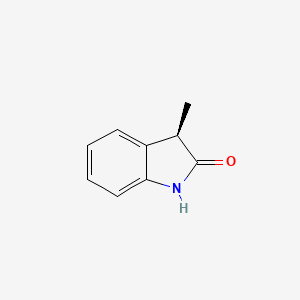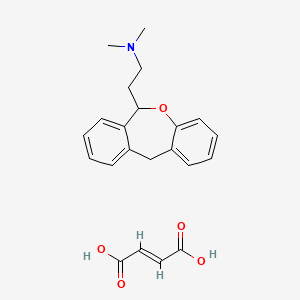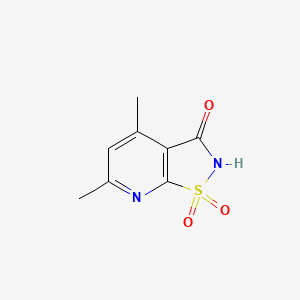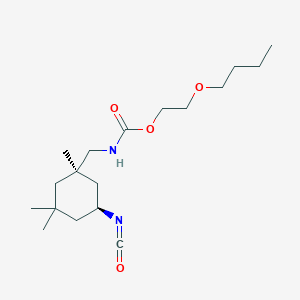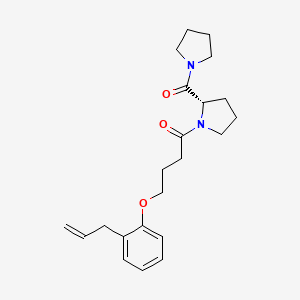
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is a complex organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes various functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Addition of the Propenyl Group: This can be done through alkylation reactions using propenyl halides.
Final Coupling and Purification: The final steps involve coupling the intermediate products and purifying the compound through techniques such as chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be used as a ligand in binding studies or as a probe to investigate enzyme activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- Pyrrolidine, 1-(1-oxo-4-(2-phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, ®-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
Uniqueness
The uniqueness of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- lies in its specific functional groups and stereochemistry. The presence of the propenyl group and the (S)-configuration contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
112603-90-4 |
|---|---|
分子式 |
C22H30N2O3 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-(2-prop-2-enylphenoxy)-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H30N2O3/c1-2-9-18-10-3-4-12-20(18)27-17-8-13-21(25)24-16-7-11-19(24)22(26)23-14-5-6-15-23/h2-4,10,12,19H,1,5-9,11,13-17H2/t19-/m0/s1 |
InChI 键 |
HRGBAUYWLKSHHG-IBGZPJMESA-N |
手性 SMILES |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCC[C@H]2C(=O)N3CCCC3 |
规范 SMILES |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCCC2C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



